molecular formula C24H31F3O4 B1672880 Flumedroxone acetate CAS No. 987-18-8

Flumedroxone acetate

Cat. No.: B1672880
CAS No.: 987-18-8
M. Wt: 440.5 g/mol
InChI Key: MXZYUFNILISKBC-WXLIAARGSA-N
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Preparation Methods

Flumedroxone acetate is synthesized from 17α-hydroxyprogesterone. . The preparation method includes the following steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

Flumedroxone acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Major products formed from these reactions include hydroxylated and halogenated derivatives of this compound.

Scientific Research Applications

Flumedroxone acetate has been extensively studied for its applications in various fields:

Mechanism of Action

Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.

Comparison with Similar Compounds

Flumedroxone acetate is unique due to its trifluoromethyl group at the C6α position and its acetate ester at the C17α position. Similar compounds include:

    Medroxyprogesterone acetate: Another progestin with similar applications but different structural modifications.

    Lynestrenol: A progestin used in hormonal therapies with a different mechanism of action.

    Allylestrenol: Used in the treatment of pregnancy-related complications.

    Dydrogesterone: A synthetic progestogen with a different chemical structure.

    Normethandrone: Another progestin with distinct pharmacological properties.

This compound stands out due to its specific structural modifications, which confer unique pharmacological properties and applications.

Properties

CAS No.

987-18-8

Molecular Formula

C24H31F3O4

Molecular Weight

440.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1

InChI Key

MXZYUFNILISKBC-WXLIAARGSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C

Appearance

Solid powder

987-18-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15687-21-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate
6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone
flumedroxone
flumedroxone acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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